molecular formula C26H29FN4O3 B10862417 4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B10862417
M. Wt: 464.5 g/mol
InChI Key: JKBZTLZMSBNRIM-UHFFFAOYSA-N
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Description

4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a cyclohexylidene moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexanone to form the cyclohexylidene intermediate. This intermediate is then reacted with piperazine and phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide
  • 4-[2-({[4-(4-bromophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29FN4O3

Molecular Weight

464.5 g/mol

IUPAC Name

4-[2-[[4-(4-fluorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C26H29FN4O3/c27-21-8-6-19(7-9-21)20-16-24(32)23(25(33)17-20)18-28-10-11-30-12-14-31(15-13-30)26(34)29-22-4-2-1-3-5-22/h1-9,18,20,32H,10-17H2,(H,29,34)

InChI Key

JKBZTLZMSBNRIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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